molecular formula C7H8F2N2O B8328085 Ethanone, 1-(3,3-difluoro-1-pyrrolidinyl)-2-isocyano-

Ethanone, 1-(3,3-difluoro-1-pyrrolidinyl)-2-isocyano-

Cat. No.: B8328085
M. Wt: 174.15 g/mol
InChI Key: LRMQVKKEMCEBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(3,3-difluoro-1-pyrrolidinyl)-2-isocyano- is a useful research compound. Its molecular formula is C7H8F2N2O and its molecular weight is 174.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(3,3-difluoro-1-pyrrolidinyl)-2-isocyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3,3-difluoro-1-pyrrolidinyl)-2-isocyano- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

1-(3,3-difluoropyrrolidin-1-yl)-2-isocyanoethanone

InChI

InChI=1S/C7H8F2N2O/c1-10-4-6(12)11-3-2-7(8,9)5-11/h2-5H2

InChI Key

LRMQVKKEMCEBCA-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(=O)N1CCC(C1)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirred and cooled (0° C.) methyl isocyanoacetate (96% technical grade, 345 mg, 3.48 mmol) was slowly added 3,3-difluoropyrrolidine hydrochloride (500 mg, 3.48 mmol), triethylamine (487 μL, 3.48 mmol) and MeOH (1 mL). The mixture was stirred for 15 h at RT and then concentrated. The resulting oil was coevaporated twice from EtOAc. 1-(3,3-Difluoropyrrolidin-1-yl)-2-isocyanoethanone VIB 01158 was obtained as a yellow oil (305 mg, 60% yield) and used in the next step without purification.
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
487 μL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.